6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an ethyl group at the 1st position. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Alkylation: The protected intermediate undergoes alkylation with ethyl iodide to introduce the ethyl group at the 1st position.
Deprotection: The final step involves deprotection of the NH group to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is studied for its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: It serves as a tool compound in chemical biology to study the function of biological targets.
Material Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound can inhibit their activity, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the bromine and ethyl substituents.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a pyrrole ring fused to a pyridine ring, exhibiting different biological activities.
1H-pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, used in various medicinal chemistry applications.
Uniqueness: 6-Bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the bromine atom at the 6th position and the ethyl group at the 1st position, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
1780513-20-3 |
---|---|
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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